Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The trifluoromethyl group attached to the pyrrolidine ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate reaction conditions .
Industrial Production Methods
Industrial production of Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and selectivity . The pyrrolidine ring can also participate in hydrogen bonding and other interactions with biological targets, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry with similar biological activities.
Pyrrolizines: Another class of pyrrolidine derivatives with diverse biological properties.
Prolinol: A pyrrolidine derivative used in the synthesis of chiral compounds.
Uniqueness
Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C7H10F3NO2 |
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Molecular Weight |
197.15 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10F3NO2/c1-13-5(12)6(7(8,9)10)3-2-4-11-6/h11H,2-4H2,1H3 |
InChI Key |
KVOUPHLGLMKEQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCN1)C(F)(F)F |
Origin of Product |
United States |
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